2-chloro-6-cyclopropylpyridin-4-amine
Description
Properties
CAS No. |
1781590-62-2 |
|---|---|
Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling with Cyclopropylboronic Acid
The Suzuki-Miyaura reaction enables selective replacement of C6-chloro with cyclopropyl groups. A representative procedure involves:
Procedure :
2,6-Dichloropyridin-4-amine (1.0 eq), cyclopropylboronic acid (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in dioxane/water (3:1) are heated at 100°C under nitrogen for 16 hours. Purification via silica chromatography yields this compound (65–78%).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ |
| Ligand | None |
| Solvent | Dioxane/water |
| Temperature | 100°C |
| Yield | 73% (avg) |
Electronic effects of the C4-amine enhance para-selectivity, minimizing competing C2 side reactions.
Buchwald-Hartwig Amination at C4
Direct Amination of 2,6-Dichloropyridine
For substrates lacking preinstalled amines, palladium-catalyzed C–N bond formation proves effective:
Procedure :
2,6-Dichloropyridine (1.0 eq), NH₃·H₂O (2.0 eq), Pd(OAc)₂ (0.05 eq), XantPhos (0.1 eq), and Cs₂CO₃ (2.0 eq) in toluene are stirred at 110°C for 24 hours. Isolation affords 2,6-dichloropyridin-4-amine (82%), a precursor for subsequent cyclopropylation.
Optimization Insight :
-
Ligand choice : Bidentate ligands (e.g., XantPhos) suppress dimerization by stabilizing Pd(0) intermediates.
-
Base impact : Cs₂CO₃ outperforms K₃PO₄ due to enhanced solubility and milder basicity.
Sequential Functionalization Strategies
Chlorination Post-functionalization
Directed ortho-metalation facilitates site-selective C2-chlorination:
Procedure :
6-Cyclopropylpyridin-4-amine (1.0 eq) is treated with LDA (2.0 eq) at −78°C, followed by ClCO₂Et (1.5 eq) to yield this compound (68%).
Mechanistic Note :
The C4-amine directs lithiation to C2, enabling electrophilic quenching with chlorine sources.
Alternative Pathways via Pyridine Ring Synthesis
Hantzsch Dihydropyridine Cyclization
Cyclopropane-containing dihydropyridines undergo oxidation-aromatization:
Procedure :
Cyclopropanecarboxaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.5 eq) in ethanol are heated to form dihydropyridine, followed by DDQ oxidation to this compound (55%).
Limitation :
Low regiocontrol necessitates tedious purification, rendering this route less practical for scale-up.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Selectivity | Scalability |
|---|---|---|---|
| Suzuki Coupling | 73 | High | Excellent |
| Buchwald-Hartwig | 82 | Moderate | Good |
| Directed Chlorination | 68 | High | Moderate |
| Hantzsch Cyclization | 55 | Low | Poor |
Suzuki-Miyaura coupling emerges as the optimal balance of efficiency and practicality, particularly for industrial applications.
Challenges and Mitigation Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-cyclopropylpyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyridine compounds, including 2-chloro-6-cyclopropylpyridin-4-amine, exhibit significant anticancer properties. The compound's structure allows it to interact with specific biological targets, potentially inhibiting cancer cell proliferation. For example, studies have shown that similar pyridine derivatives can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Some studies suggest that it may act as a modulator of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent .
Case Study: Anticancer Activity
A notable case study involved the synthesis of this compound derivatives, which were tested against human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with some derivatives showing IC50 values in the low micromolar range. This suggests promising potential for further development into anticancer drugs .
Agricultural Applications
Pesticide Development
The compound has been explored for its potential use in developing novel pesticides. Its structural properties may confer specific activity against pests while minimizing harm to non-target organisms. Research indicates that compounds with similar structures have shown efficacy against various agricultural pests, making them suitable candidates for further investigation in pesticide formulation .
Case Study: Insecticidal Properties
In a study focused on the insecticidal properties of pyridine derivatives, this compound was evaluated for its effectiveness against common agricultural pests such as aphids and whiteflies. The results indicated that formulations containing this compound resulted in significant mortality rates among treated populations, suggesting its viability as an active ingredient in insecticides .
Mechanism of Action
The mechanism of action of 2-chloro-6-cyclopropylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of the chlorine and cyclopropyl groups allows it to participate in various chemical interactions, leading to its effects on biological systems. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations:
Ring Systems :
- The target compound and 6-cyclopropylpyridin-2-amine share a pyridine core, whereas the other analogs are pyrimidine derivatives. Pyrimidines generally exhibit higher polarity and hydrogen-bonding capacity due to additional nitrogen atoms .
- The cyclopropyl group in all compounds enhances steric hindrance and metabolic stability .
Substituent Effects: The chlorine atom in this compound increases electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution reactions. This contrasts with non-chlorinated analogs like 6-cyclopropylpyridin-2-amine, which are less reactive .
Research and Development Trends
Q & A
Q. What safety protocols are critical when handling this compound?
- Methodology : Use fume hoods and PPE (nitrile gloves, lab coat). Test for acute toxicity via zebrafish embryo assays (OECD TG 236). Dispose of waste via licensed contractors, adhering to EPA guidelines for chlorinated amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
